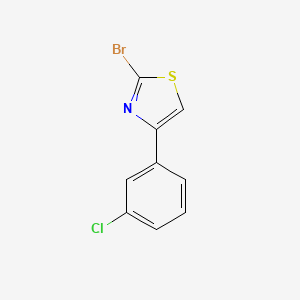

2-Bromo-4-(3-chlorophenyl)thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(3-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHCTYWLNQYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672145 | |

| Record name | 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886367-79-9 | |

| Record name | 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole via the Hantzsch Reaction

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, technical guide for the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described synthetic pathway leverages the classical Hantzsch thiazole synthesis, followed by a Sandmeyer-type diazotization and bromination. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights essential for successful and reproducible synthesis.

Introduction: The Significance of Substituted Thiazoles

Thiazole ring systems are a cornerstone of many natural and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] Their prevalence in pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, underscores the importance of efficient and versatile synthetic routes to novel thiazole derivatives.[2][3] The target molecule, 2-Bromo-4-(3-chlorophenyl)thiazole, incorporates both a reactive bromine atom at the 2-position, amenable to further functionalization, and a substituted phenyl ring, allowing for the exploration of structure-activity relationships.

The synthetic strategy outlined herein is a two-step process:

-

Hantzsch Thiazole Synthesis: The condensation of 3-chloro-α-bromoacetophenone with thiourea to form the intermediate, 2-amino-4-(3-chlorophenyl)thiazole.[2][4][5]

-

Sandmeyer-Type Reaction: The diazotization of the 2-amino group followed by bromination to yield the final product.[6][7]

This approach is widely recognized for its reliability and high yields.[2][4]

Mechanistic Insights and Rationale

The Hantzsch Thiazole Synthesis: A Classic Cyclocondensation

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[5] The mechanism proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide (in this case, thiourea) acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This initial S-alkylation is typically the rate-determining step.

-

Intramolecular Cyclization: The nitrogen of the resulting intermediate then attacks the carbonyl carbon of the ketone, forming a five-membered ring.

-

Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.[4][8]

The choice of thiourea as the thioamide source is advantageous due to its stability and commercial availability.[8] The resulting 2-aminothiazole is often poorly soluble in the reaction medium, facilitating its isolation by precipitation.[4]

The Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amino group into a variety of other functional groups, including halogens.[7][9][10] The process involves:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then reacted with a copper(I) halide (e.g., CuBr) which catalyzes the substitution of the diazonium group with the corresponding halide.[7][10] This step is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]

Controlling the reaction temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

Experimental Protocols

Synthesis of Starting Material: 3-Chloro-α-bromoacetophenone

The synthesis of the α-haloketone is a crucial first step. While various methods exist for the α-bromination of acetophenones, a common approach involves the use of bromine in a suitable solvent, often with an acid catalyst.[11][12][13]

Materials:

-

3'-Chloroacetophenone

-

Bromine

-

Acetic Acid (glacial)

-

Dichloromethane

Procedure:

-

Dissolve 3'-chloroacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-chloro-α-bromoacetophenone.

| Reagent | Molar Ratio | Key Parameters |

| 3'-Chloroacetophenone | 1.0 | Starting material |

| Bromine | 1.0 - 1.1 | Brominating agent |

| Acetic Acid | - | Solvent and catalyst |

| Temperature | 0 - 10 °C (addition), RT (stirring) | Control of exothermicity |

| Reaction Time | 3 - 4 hours | Completion of reaction |

Step 1: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This procedure follows the general principles of the Hantzsch thiazole synthesis.[4][14]

Materials:

-

3-Chloro-α-bromoacetophenone

-

Thiourea

-

Ethanol (95%)

-

Sodium Bicarbonate solution (5%)

Procedure:

-

In a round-bottom flask, combine 3-chloro-α-bromoacetophenone and thiourea in a 1:1.2 molar ratio.

-

Add ethanol as the solvent and equip the flask with a reflux condenser.

-

Heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

-

Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water.

-

Dry the crude 2-amino-4-(3-chlorophenyl)thiazole. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

| Reagent | Molar Ratio | Key Parameters |

| 3-Chloro-α-bromoacetophenone | 1.0 | α-haloketone |

| Thiourea | 1.2 | Thioamide |

| Ethanol | - | Solvent |

| Temperature | Reflux (approx. 78 °C) | Reaction temperature |

| Reaction Time | 2 - 3 hours | Completion of reaction |

Step 2: Sandmeyer-Type Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole

This step involves the diazotization of the 2-aminothiazole intermediate followed by bromination.[6][10]

Materials:

-

2-Amino-4-(3-chlorophenyl)thiazole

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48%)

-

Copper(I) Bromide (CuBr)

-

Ice

Procedure:

-

Prepare a solution of copper(I) bromide in hydrobromic acid.

-

In a separate beaker, suspend 2-amino-4-(3-chlorophenyl)thiazole in a mixture of hydrobromic acid and water. Cool this suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine suspension, maintaining the temperature below 5 °C. This will form the diazonium salt. Stir for an additional 30 minutes at this temperature.

-

Slowly add the cold diazonium salt solution to the previously prepared copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-4-(3-chlorophenyl)thiazole | 1.0 | Starting amine |

| Sodium Nitrite | 1.1 | Diazotizing agent |

| Hydrobromic Acid | Excess | Acidic medium |

| Copper(I) Bromide | Catalytic | Catalyst for bromination |

| Temperature | 0 - 5 °C (diazotization), 50-60°C (decomposition) | Critical for stability and reaction completion |

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole.

Hantzsch Thiazole Synthesis Mechanism

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Conclusion

The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole via the Hantzsch reaction and subsequent Sandmeyer-type bromination is a robust and well-established method. This guide has provided a detailed protocol, mechanistic insights, and practical considerations to aid researchers in the successful synthesis of this and related thiazole derivatives. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and purity. The resulting 2-bromothiazole serves as a versatile intermediate for further chemical exploration in the development of novel therapeutic agents and functional materials.

References

- Vertex AI Search. (n.d.). 3'-Chloroacetophenone synthesis. ChemicalBook.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC - NIH.

- synthesis of thiazoles. (2019, January 19). YouTube.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware.

- Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. (2025). Benchchem.

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). NIH.

- Acetophenone, 3-bromo-. (n.d.). Organic Syntheses Procedure.

- synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 26). YouTube.

- phenacyl bromide. (n.d.). Organic Syntheses Procedure.

- Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (2025). Benchchem.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.

Sources

- 1. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic characterization of 2-Bromo-4-(3-chlorophenyl)thiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(3-chlorophenyl)thiazole

Foreword: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar for innovation. Among these, thiazole derivatives are of paramount interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise substitution pattern on the thiazole scaffold is critical to its function. Therefore, the unambiguous structural confirmation of novel analogues like 2-Bromo-4-(3-chlorophenyl)thiazole is not merely a procedural step but the bedrock of reliable drug development and scientific discovery.

This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of 2-Bromo-4-(3-chlorophenyl)thiazole. It moves beyond rote protocols to instill a deeper understanding of the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence and authority.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-4-(3-chlorophenyl)thiazole, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.[3]

Proton (¹H) NMR Spectroscopy

Principle of Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms (N, S, Cl, Br) and aromatic rings create distinct magnetic fields that shield or deshield adjacent protons, causing their resonance signals to appear at predictable frequencies in the NMR spectrum.

Expected ¹H NMR Spectral Data: The analysis of related structures, such as 2-bromo-4-phenyl-1,3-thiazole, suggests that the thiazole proton appears as a distinct singlet downfield.[4][5] The protons on the substituted phenyl ring will exhibit a more complex pattern due to their varied electronic environments and spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Thiazole H-5 | ~8.0 - 8.3 | Singlet (s) | Deshielded by the electronegative nitrogen and sulfur atoms of the thiazole ring and the adjacent aromatic system. Its isolation results in a singlet. |

| Phenyl H-2' | ~7.9 - 8.1 | Singlet (s) or narrow Triplet (t) | Ortho to the thiazole ring and meta to the chlorine atom, leading to significant deshielding. May appear as a singlet or a narrow triplet depending on coupling with H-4' and H-6'. |

| Phenyl H-4', H-5', H-6' | ~7.4 - 7.8 | Multiplet (m) | These protons reside in a complex electronic environment influenced by the chloro-substituent and the thiazole ring, resulting in overlapping signals and complex coupling patterns. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2-Bromo-4-(3-chlorophenyl)thiazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][4] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets of the aromatic region.[6]

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like Tetramethylsilane (TMS).[6]

-

Integrate the signals to determine the relative ratio of protons.

-

Workflow for ¹H NMR Analysis

Caption: High-level workflow for ¹H NMR spectroscopic analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle of Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons bonded to electronegative atoms or part of aromatic systems are deshielded and appear at higher chemical shifts (downfield). The number of distinct signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data: The molecule C₉H₅BrClNS has 9 carbon atoms. Due to molecular symmetry, some carbons in the phenyl ring may be chemically equivalent, but the substitution pattern makes all 9 carbons likely unique. Therefore, 9 distinct signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| Thiazole C-2 (C-Br) | ~140 - 145 | Attached to electronegative bromine and adjacent to nitrogen, resulting in a downfield shift. |

| Thiazole C-4 | ~150 - 155 | Attached to the phenyl ring and adjacent to sulfur, highly deshielded. |

| Thiazole C-5 | ~115 - 120 | The only C-H carbon on the thiazole ring, appears more upfield relative to the substituted carbons. |

| Phenyl C-1' (C-Thiazole) | ~135 - 140 | Quaternary carbon attached to the thiazole ring. |

| Phenyl C-3' (C-Cl) | ~133 - 136 | Attached to the electronegative chlorine atom. |

| Phenyl C-2', C-4', C-5', C-6' | ~125 - 132 | Aromatic carbons whose precise shifts are influenced by the effects of both the chloro and thiazole substituents. |

Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, using the same sample.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The spectral width should be set to cover ~0-200 ppm.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at ~39.5 ppm).

Mass Spectrometry (MS): The Molecular Fingerprint

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common application for structural elucidation, Electron Ionization (EI) MS bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular weight is confirmed by the molecular ion peak ([M]⁺), and the structure is supported by the observed fragmentation pattern.[7]

Expected Mass Spectral Data: The key feature for 2-Bromo-4-(3-chlorophenyl)thiazole will be its unique isotopic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.³%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). This results in a cluster of peaks for the molecular ion.

-

Molecular Formula: C₉H₅BrClNS

-

Monoisotopic Mass (for ⁷⁹Br, ³⁵Cl): ~272.9 g/mol

Isotopic Pattern Analysis:

-

[M]⁺: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

-

[M+2]⁺: A prominent peak of nearly equal intensity to [M]⁺, arising from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

-

[M+4]⁺: A smaller peak corresponding to the molecule with ⁸¹Br and ³⁷Cl.

Expected Fragmentation Pathways: The thiazole ring is relatively stable, but fragmentation can occur.

-

Loss of Br•: [M - Br]⁺

-

Loss of Cl•: [M - Cl]⁺

-

Cleavage of the thiazole ring: This can lead to fragments like the chlorophenyl cation or thiazole-related fragments.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which can confirm the elemental composition to within a few parts per million (ppm).[1]

-

Data Acquisition: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI, or EI). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis:

-

Identify the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺).

-

Compare the measured accurate mass to the theoretical mass calculated for the formula C₉H₅BrClNS to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Workflow for Mass Spectrometry Analysis

Caption: General workflow for HRMS structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of Causality: Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum provides a fingerprint of the functional groups present in the molecule.[8]

Expected IR Absorption Bands: The IR spectrum will be dominated by vibrations from the aromatic rings and the thiazole moiety.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| Thiazole C=N, C=C Stretch | 1550 - 1470 | Medium-Strong |

| C-H In-plane/Out-of-plane Bending | 1225 - 730 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 650 - 500 | Medium-Strong |

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.[8]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. In conjugated systems like 2-Bromo-4-(3-chlorophenyl)thiazole, the most prominent absorptions are due to π→π* transitions.[8][9]

Expected UV-Vis Spectral Data: Thiazole derivatives are known to exhibit strong UV absorption.[3] The presence of the extended conjugated system across the phenyl and thiazole rings will likely result in an absorption maximum (λmax) in the 280-320 nm range. The exact position and intensity of the absorption are sensitive to the solvent used.[8]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this stock, prepare a series of dilutions in a quartz cuvette to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Scan the absorbance from approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Conclusion: A Synergistic Approach

No single spectroscopic technique can provide absolute structural proof. The true power of characterization lies in the synergistic integration of data from NMR, MS, IR, and UV-Vis spectroscopy. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, MS confirms the molecular weight and elemental formula, IR identifies the key functional groups, and UV-Vis provides information on the electronic structure. Together, these techniques provide a self-validating system, leading to the unambiguous structural confirmation of 2-Bromo-4-(3-chlorophenyl)thiazole, a crucial step for its further development in research and industry.

References

- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.

- Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.

- Al-Ostath, A., et al. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central.

- Unknown Author. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.

- Unknown Author. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. PubMed Central.

- Gutmańska, K., et al. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.

- ChemicalBook. (n.d.). 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum.

- Unknown Author. (2012). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate.

- Unknown Author. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed.

- Unknown Author. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.

- Ali, T. E. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

- 7. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eprints.unite.edu.mk [eprints.unite.edu.mk]

Introduction: The Central Role of NMR in Modern Drug Discovery

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Bromo-4-(3-chlorophenyl)thiazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the arsenal of chemists, particularly within the pharmaceutical and materials science sectors. Its ability to provide unambiguous, atom-level structural information makes it indispensable for the characterization of novel chemical entities.[1][2] For drug development professionals, NMR is not merely a tool for structural verification; it is a cornerstone of the entire discovery and development pipeline.[3][4] It plays a critical role in validating hits from screening campaigns, optimizing lead compounds by providing insights into structure-activity relationships (SAR), and determining the three-dimensional structure of drug-target complexes.[2][3][5]

This guide focuses on 2-Bromo-4-(3-chlorophenyl)thiazole, a molecule featuring a heteroaromatic thiazole core. Thiazole rings are prevalent scaffolds in pharmacologically active compounds, known to exhibit a wide range of biological activities.[6] The presence of halogen atoms (bromine and chlorine) further modulates the electronic properties and potential interactions of the molecule. A thorough understanding of its NMR spectral characteristics is the first step in leveraging such a compound in a research program. This document provides a detailed projection of the ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and an expert interpretation of the expected results.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra of 2-Bromo-4-(3-chlorophenyl)thiazole, we must first analyze its structure and the distinct chemical environments of each proton and carbon atom. The molecule consists of a thiazole ring substituted with a bromine atom at the 2-position and a 3-chlorophenyl group at the 4-position.

Figure 1. Structure and IUPAC numbering of 2-Bromo-4-(3-chlorophenyl)thiazole.

The key to predicting the NMR spectrum lies in understanding how the electronic environment of each nucleus affects its resonance frequency. Electron-withdrawing groups, such as halogens and the thiazole ring itself, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: one from the thiazole ring and four from the 3-chlorophenyl ring.

-

Thiazole Proton (H-5): This proton is on a carbon adjacent to the sulfur atom and gamma to the ring nitrogen. The potent electron-withdrawing effect of the bromine atom at the adjacent C-2 position will significantly deshield this proton. Therefore, H-5 is expected to appear as a sharp singlet at a relatively downfield chemical shift, likely in the range of δ 7.8-8.2 ppm .

-

Chlorophenyl Protons (H-2', H-4', H-5', H-6'): The aromatic region will be more complex due to spin-spin coupling between the protons.

-

H-2': This proton is ortho to the point of attachment to the thiazole ring and ortho to the chlorine atom. It experiences deshielding from both substituents. It is expected to appear as a triplet or a narrow multiplet (due to similar coupling constants to H-4' and H-6') around δ 7.9-8.1 ppm .

-

H-6': This proton is ortho to the thiazole attachment and meta to the chlorine. It will likely be a doublet of doublets or a multiplet in the range of δ 7.8-8.0 ppm .

-

H-4': This proton is meta to the thiazole and ortho to the chlorine. It is expected to be a doublet of doublets or a multiplet around δ 7.4-7.6 ppm .

-

H-5': This proton is para to the thiazole and meta to the chlorine. It is expected to resonate as a triplet in the most upfield portion of the aromatic region, around δ 7.3-7.5 ppm .

-

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum will display nine signals corresponding to the nine unique carbon atoms in the molecule.

-

Thiazole Carbons (C-2, C-4, C-5):

-

C-2: This carbon is directly attached to the highly electronegative bromine atom. This will cause a significant downfield shift, but the "heavy atom effect" of bromine can also induce shielding. Its chemical shift is predicted to be in the δ 140-145 ppm range.

-

C-4: Attached to the phenyl ring and adjacent to the sulfur atom, this carbon will be significantly downfield, likely appearing around δ 155-160 ppm .

-

C-5: This carbon, bonded to H-5, is expected to be the most upfield of the thiazole carbons, resonating around δ 115-120 ppm .

-

-

Chlorophenyl Carbons (C-1' to C-6'):

-

C-1' & C-3': These are quaternary carbons. C-1' is the point of attachment to the thiazole, and C-3' is bonded to chlorine. They are expected in the δ 133-138 ppm range.

-

Aromatic CH Carbons (C-2', C-4', C-5', C-6'): These carbons will appear in the typical aromatic region of δ 125-132 ppm . Precise assignment requires 2D NMR techniques, but C-2' and C-6' are expected to be further downfield than C-4' and C-5' due to their proximity to the electron-withdrawing thiazole ring.

-

Quantitative Data Summary

The predicted NMR data are summarized in the tables below for easy reference. These values are estimates based on established substituent effects and data from analogous structures.[6][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Thiazole) | 7.8 – 8.2 | Singlet (s) | N/A |

| H-2' (Phenyl) | 7.9 – 8.1 | Triplet (t) / Multiplet (m) | J ≈ 1.5-2.0 (meta) |

| H-6' (Phenyl) | 7.8 – 8.0 | Doublet of Doublets (dd) / m | J ≈ 7.5-8.0 (ortho), 1.5-2.0 (meta) |

| H-4' (Phenyl) | 7.4 – 7.6 | Doublet of Doublets (dd) / m | J ≈ 7.5-8.0 (ortho), 1.5-2.0 (meta) |

| H-5' (Phenyl) | 7.3 – 7.5 | Triplet (t) | J ≈ 7.5-8.0 (ortho) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | 140 – 145 |

| C-4 (Thiazole) | 155 – 160 |

| C-5 (Thiazole) | 115 – 120 |

| C-1' (Phenyl) | 134 – 138 |

| C-3' (Phenyl) | 133 – 137 |

| C-2', C-4', C-5', C-6' | 125 – 132 |

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is a self-validating system designed for the structural elucidation of small molecules like 2-Bromo-4-(3-chlorophenyl)thiazole.

Part 1: Sample Preparation

The goal of this stage is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration.[10]

Materials:

-

2-Bromo-4-(3-chlorophenyl)thiazole (Analyte)

-

Deuterated Solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Internal Standard (e.g., Tetramethylsilane, TMS)

-

Glass Pasteur pipette and a small plug of glass wool or a syringe filter

-

Small glass vial

Procedure:

-

Weighing: Accurately weigh 10-20 mg of the analyte for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.[11][12] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common first choice for non-polar to moderately polar organic compounds. The deuterium in the solvent provides the signal used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[10] If TMS is to be used as an internal standard for precise chemical shift calibration (δ = 0.00 ppm), add one drop now. Gently vortex or swirl the vial until the solid is completely dissolved.

-

Filtration and Transfer: To ensure spectral quality by removing any particulate matter, filter the solution. Draw the solution into a glass Pasteur pipette that has a small plug of glass wool at its base and carefully transfer the filtrate into a clean NMR tube. This step is critical as suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker or a securely wrapped label.[13]

Part 2: Data Acquisition

This protocol assumes the use of a modern Fourier transform NMR spectrometer (e.g., 400-600 MHz).

Procedure:

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field. Following the lock, perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Load standard 1D proton acquisition parameters.

-

Determine Pulse Width: Calibrate the 90° pulse width for the proton channel. This ensures maximum signal intensity.

-

Set Parameters: Use a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. A longer relaxation delay is crucial for accurate quantitative analysis, ensuring all protons have fully relaxed before the next pulse.

-

Acquire Data: Collect 16 to 64 scans. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

-

-

¹³C NMR Acquisition:

-

Load standard 1D carbon acquisition parameters with proton decoupling (e.g., zgpg30).

-

Set Parameters: Use a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

Acquire Data: Collect 1024 to 4096 scans. The large number of scans is necessary due to the low sensitivity of the ¹³C nucleus.

-

-

2D NMR (Optional but Recommended):

-

To unambiguously assign all signals, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

Part 3: Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.[14]

-

Fourier Transform: Apply a Fourier transformation to convert the time-domain FID into the frequency-domain spectrum.

-

Apodization: Multiply the FID by a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.

-

Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons. Perform peak picking on all spectra to obtain a precise list of chemical shifts.

Visualization of Key Processes

Diagrams can clarify complex workflows and relationships within the data.

Caption: Standardized workflow for NMR sample analysis.

Caption: Predicted NMR signal correlations for the title compound.

Conclusion and Outlook

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of 2-Bromo-4-(3-chlorophenyl)thiazole. While the provided spectral data are predictive, they are grounded in the fundamental principles of NMR spectroscopy and serve as a robust hypothesis for experimental verification. For researchers in drug discovery, the outlined protocols ensure the generation of high-quality, reliable data essential for decision-making. The true power of modern NMR is realized when 1D techniques are combined with 2D experiments like COSY, HSQC, and HMBC, which would allow for the complete and unambiguous assignment of every signal, providing a definitive structural fingerprint of this promising heterocyclic molecule.

References

-

Caceres-Cortes, J., et al. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. Available at: [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]

-

Ajel, M. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. News-Medical. Available at: [Link]

-

Kazimierczuk, K., & Shchukina, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health (NIH). Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

-

Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. National Institutes of Health (NIH). Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

CERMAX. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Available at: [Link]

-

University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

Woolston, T. A., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available at: [Link]

-

Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. asianpubs.org [asianpubs.org]

- 10. organomation.com [organomation.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(3-chlorophenyl)thiazole

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-4-(3-chlorophenyl)thiazole, a key heterocyclic building block for drug discovery and materials science. Thiazole derivatives are integral to numerous FDA-approved pharmaceuticals, and this specific scaffold, featuring halogen substituents on both the thiazole and phenyl rings, offers unique reactivity and biological potential.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and strategic use of this compound. We will delve into its molecular identity, established synthetic protocols, detailed spectroscopic characterization, and its strategic importance as an intermediate for creating novel chemical entities.

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding have made it a cornerstone in the development of drugs targeting various diseases.[1] Molecules incorporating the thiazole scaffold have demonstrated a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The compound 2-Bromo-4-(3-chlorophenyl)thiazole is of particular interest as it combines the established biological relevance of the 4-phenylthiazole core with two strategically placed halogen atoms that serve as versatile handles for further chemical elaboration.

Molecular Identity and Core Properties

A precise understanding of the molecule's fundamental properties is the bedrock of any successful research endeavor. The structural and electronic characteristics of 2-Bromo-4-(3-chlorophenyl)thiazole are defined by the interplay between the electron-rich thiazole ring and the electron-withdrawing halogen substituents.

Caption: Chemical structure of 2-Bromo-4-(3-chlorophenyl)thiazole.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 886367-79-9 | [5] |

| Molecular Formula | C₉H₅BrClNS | [5][6] |

| Molecular Weight | 274.57 g/mol | [6] |

| SMILES | ClC1=CC(C2=CSC(Br)=N2)=CC=C1 | [5] |

| InChI Key | Information not available in search results. | |

| Predicted XlogP | 3.9 | [7] |

Synthesis and Purification

The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch Thiazole Synthesis.[6] This method involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 2-bromo-1-(3-chlorophenyl)ethan-1-one and thiourea, followed by a Sandmeyer-type reaction to replace the resulting amino group with bromine. A more direct, though potentially lower-yielding, approach involves using a brominated thioamide equivalent.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole Intermediate

This protocol describes the formation of the key aminothiazole intermediate, which is subsequently converted to the final bromo-thiazole product.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per mmol of the ketone).

-

Cyclization: Heat the reaction mixture to reflux (approximately 78°C).[8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot has been consumed. This typically takes 1-3 hours.

-

Scientist's Note: Ethanol is an ideal solvent as it readily dissolves the reactants and facilitates the cyclization reaction at a moderate temperature. Using a slight excess of thiourea ensures the complete consumption of the more expensive α-bromoketone.

-

-

Workup: After cooling the mixture to room temperature, pour it over crushed ice or into cold water.[8] The hydrobromide salt of the product will precipitate.

-

Neutralization & Isolation: Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to deprotonate the aminothiazole, yielding the free base as a solid precipitate.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-(3-chlorophenyl)thiazole.[8]

The subsequent conversion of the 2-amino group to the 2-bromo substituent is a standard procedure involving diazotization with a nitrite source (e.g., sodium nitrite, n-butyl nitrite) in the presence of a copper(I) or copper(II) bromide catalyst.[9][10]

Spectroscopic and Physicochemical Characterization

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale / Analog Data |

| Appearance | Expected to be an off-white to pale yellow solid. | Based on similar 2-bromo-4-arylthiazoles.[10] |

| Melting Point | Not experimentally determined in available literature. | The related 2-amino-4-(4-chlorophenyl)thiazole has a melting point of 169-171 °C.[11] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (DMSO, DMF, CHCl₃, Ethyl Acetate). | Typical for halogenated aromatic heterocyclic compounds.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be dominated by signals in the aromatic region.

-

Thiazole Proton (H5): A characteristic singlet is expected for the lone proton on the thiazole ring. For the analogous 2-bromo-4-phenylthiazole, this signal appears at δ 8.16 ppm.[10] For 2-bromo-4-(2-chlorophenyl)-1,3-thiazole, it is predicted near δ 7.97–8.31 ppm.[6] A value around δ 8.0-8.2 ppm is a reasonable expectation for the target compound.

-

Chlorophenyl Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet system in the range of δ 7.4-8.0 ppm . The substitution pattern prevents a simple doublet/triplet assignment.

-

-

¹³C NMR:

-

Thiazole Carbons: The carbon atom bearing the bromine (C2) will be significantly deshielded. The thiazole carbons (C2, C4, C5) are predicted to appear in the δ 110–150 ppm range.[6]

-

Chlorophenyl Carbons: Six distinct signals are expected in the aromatic region (δ 125-140 ppm ), including the carbon directly attached to the chlorine atom.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint for the key functional groups within the molecule.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the thiazole and phenyl rings.

-

C-Cl Stretch: A strong band is expected in the 700–750 cm⁻¹ region.[6]

-

C-Br Stretch: A strong band is expected in the 550–650 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution pattern.

-

Molecular Ion (M⁺): The spectrum will show a characteristic isotopic cluster for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a complex pattern for the molecular ion peak around m/z 273, 275, and 277 .

-

Predicted Adducts: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted values for common adducts of a similar isomer are [M+H]⁺ at m/z 273.90874 and [M+Na]⁺ at m/z 295.89068.[7]

-

Fragmentation: A prominent fragmentation pathway for 4-arylthiazoles involves the cleavage of the thiazole ring.[13]

Reactivity and Applications in Drug Discovery

2-Bromo-4-(3-chlorophenyl)thiazole is not merely a compound to be characterized; it is a strategic platform for the synthesis of more complex molecules. Its value lies in its inherent reactivity.

Caption: Role as a versatile scaffold in medicinal chemistry.

-

The C2-Bromo Handle: The bromine atom at the 2-position of the thiazole ring is the primary site for synthetic modification. It is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups, enabling the rapid generation of diverse chemical libraries.

-

The 3-Chlorophenyl Moiety: The chlorine on the phenyl ring provides a secondary site for modification, although it is generally less reactive than the C2-bromo position. More importantly, the 3-chloro substitution pattern influences the molecule's conformation and electronic properties, which can be critical for binding to biological targets. Derivatives containing a 4-(chlorophenyl)thiazole moiety have shown significant antimicrobial and anticancer activities.[3][14]

Conclusion

2-Bromo-4-(3-chlorophenyl)thiazole is a high-value chemical intermediate with well-defined physicochemical properties. Its synthesis via the robust Hantzsch method is well-established, and its spectroscopic characteristics are predictable and readily verifiable. The true potential of this molecule is realized in its application as a versatile scaffold. The C2-bromo group serves as an exceptionally useful synthetic handle for building molecular complexity, making it an indispensable tool for scientists engaged in the design and synthesis of novel therapeutic agents and functional organic materials. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.

- 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole - 412923-62-7. Vulcanchem.

- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Unknown Source.

- 2-(3-bromo-4-chlorophenyl)-1,3-thiazole. PubChemLite.

- Thiazole derivatives: prospectives and biological applications.

- Thiazole (CAS 288-47-1) - Chemical & Physical Properties. Cheméo.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- An Overview of Thiazole Derivatives and its Biological Activities. Unknown Source.

- Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed - NIH.

- 2-Bromo-4-phenyl-1,3-thiazole. PMC - NIH.

- Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.

- 886367-79-9|2-Bromo-4-(3-chlorophenyl)thiazole. BLDpharm.

- 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3. Sigma-Aldrich.

- 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3. ChemicalBook.

- (PDF) 2-Bromo-4-phenyl-1,3-thiazole.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 886367-79-9|2-Bromo-4-(3-chlorophenyl)thiazole|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole (412923-62-7) for sale [vulcanchem.com]

- 7. PubChemLite - 2-(3-bromo-4-chlorophenyl)-1,3-thiazole (C9H5BrClNS) [pubchemlite.lcsb.uni.lu]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-氨基-4-(4-氯苯基)噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 2-Bromo-4-(3-chlorophenyl)thiazole

An In-Depth Technical Guide to 2-Bromo-4-(3-chlorophenyl)thiazole for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-(3-chlorophenyl)thiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Properties

Nomenclature and Structure

The formal IUPAC name for this compound is 2-bromo-4-(3-chlorophenyl)-1,3-thiazole . The structure features a central five-membered thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This core is substituted at the C2 position with a bromine atom and at the C4 position with a 3-chlorophenyl group.

The bromine atom at C2 is a versatile functional handle, making the compound an excellent precursor for further chemical modifications, particularly through cross-coupling reactions. The 3-chlorophenyl substituent influences the molecule's electronic properties and steric profile, which can be critical for its interaction with biological targets.

Chemical Identifiers and Physicochemical Data

The fundamental properties of 2-Bromo-4-(3-chlorophenyl)thiazole are summarized below for quick reference and experimental planning.

| Property | Value | Source |

| CAS Number | 886367-79-9 | [1] |

| Molecular Formula | C₉H₅BrClNS | [1] |

| Molecular Weight | 274.57 g/mol | [1] |

| SMILES Code | ClC1=CC(C2=CSC(Br)=N2)=CC=C1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Note: Experimental physicochemical data such as melting point and boiling point are not consistently reported in public literature; they should be determined empirically upon acquisition.

Synthesis and Manufacturing

The primary and most reliable method for constructing the 4-arylthiazole core is the Hantzsch Thiazole Synthesis . This classic condensation reaction provides a direct and efficient route to the desired scaffold.

Principle of the Hantzsch Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. For the specific synthesis of 4-(3-chlorophenyl)thiazole derivatives, this translates to the reaction between a 2-halo-1-(3-chlorophenyl)ethan-1-one and a suitable thioamide. To obtain the final 2-bromo product, one can either use a bromo-containing thioamide equivalent or, more commonly, brominate the resulting thiazole in a subsequent step. A direct approach involves reacting 2-bromo-1-(3-chlorophenyl)ethan-1-one with thiourea, followed by diazotization and bromination to replace the resulting amino group.

Detailed Experimental Protocol: Hantzsch Synthesis & Subsequent Bromination

This two-stage protocol is a field-proven method for obtaining 2-Bromo-4-(3-chlorophenyl)thiazole.

Stage 1: Synthesis of 4-(3-chlorophenyl)thiazol-2-amine

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethan-1-one and 1.2 equivalents of thiourea in ethanol.

-

Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. A slight excess of thiourea ensures the complete consumption of the more valuable α-bromoketone.

-

-

Reaction: Reflux the mixture for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[2]

-

Causality: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a practical rate.

-

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it over crushed ice or into cold water to precipitate the product.[2] Filter the resulting solid, wash with water to remove any unreacted thiourea and salts, and dry. The crude 4-(3-chlorophenyl)thiazol-2-amine can be purified by recrystallization from hot ethanol.[2]

Stage 2: Sandmeyer-type Conversion to 2-Bromo-4-(3-chlorophenyl)thiazole

-

Diazotization: Suspend the 4-(3-chlorophenyl)thiazol-2-amine from Stage 1 in an aqueous solution of hydrobromic acid (HBr) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Causality: The cold temperature is critical to stabilize the intermediate diazonium salt, preventing its premature decomposition. HBr serves as both the acid catalyst and the source of the bromide nucleophile.

-

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution slowly.

-

Causality: This is a classic Sandmeyer reaction. The CuBr catalyst facilitates the replacement of the diazonium group (-N₂) with a bromine atom.

-

-

Final Workup: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(3-chlorophenyl)thiazole. Further purification can be achieved via column chromatography.

Synthesis Workflow Diagram

Caption: Fig 1: Hantzsch Synthesis & Bromination Workflow

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-4-(3-chlorophenyl)thiazole is dominated by the C2-Br bond. This bond is polarized due to the electronegativity of the bromine atom, making the C2 carbon susceptible to nucleophilic attack in some contexts, but more importantly, it makes the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Utility in Cross-Coupling Reactions

This compound is an exemplary building block for generating molecular diversity in drug discovery campaigns. The C-Br bond can be readily functionalized using a variety of powerful C-C and C-N bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-aminothiazole derivatives.

These reactions allow for the systematic exploration of the chemical space around the thiazole core, enabling the optimization of a compound's pharmacological properties (e.g., potency, selectivity, ADME).

Protocol: Suzuki Cross-Coupling

Objective: To replace the C2-bromine with a new aryl group (Ar') using a boronic acid.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The excess boronic acid and base drive the reaction to completion.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The solvent choice is critical for ensuring all reactants are in solution at the reaction temperature.

-

-

Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the 2,4-disubstituted thiazole product.

Suzuki Coupling Workflow Diagram

Caption: Fig 2: Generalized Suzuki Cross-Coupling Workflow

Applications in Research and Drug Development

Thiazole-containing compounds are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems.[3] Derivatives of this scaffold have shown a wide range of biological activities.

Potential Therapeutic Areas

-

Anticancer: Many thiazole derivatives have been investigated as anticancer agents. For instance, compounds featuring a 4-arylthiazole core have demonstrated potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).[4][5] One study identified a 4-(4-chlorophenyl)thiazole derivative as a potent inhibitor of the BRAF V600E kinase, a key target in melanoma.[5]

-

Antimicrobial: The thiazole nucleus is a key component of many antimicrobial agents.[3] A study on 2-(...)-4-(4-chlorophenyl)thiazole derivatives showed prominent antimicrobial activity against a panel of bacteria and fungi, with some compounds demonstrating superior activity compared to reference drugs like ciprofloxacin.[5]

-

Anti-inflammatory: Thiazole derivatives have also been explored for their anti-inflammatory properties, sometimes acting as inhibitors of enzymes like COX/LOX.[6]

The subject compound, 2-Bromo-4-(3-chlorophenyl)thiazole, serves as a critical starting point for synthesizing libraries of novel compounds to be screened for these and other activities.

Safety, Handling, and Storage

As a halogenated organic compound, 2-Bromo-4-(3-chlorophenyl)thiazole requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provide a strong basis for hazard assessment.[7]

Hazard Identification

-

Skin Irritation: May cause skin irritation.[8]

-

Eye Damage: Risk of serious eye irritation or damage.

-

Acute Toxicity: May be harmful or toxic if swallowed.[9][10]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[7][8]

Recommended Handling and PPE

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage

Store the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7]

References

- BLDpharm. (n.d.). 886367-79-9 | 2-Bromo-4-(3-chlorophenyl)thiazole.

- Vulcanchem. (n.d.). 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole - 412923-62-7.

- American Elements. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole.

- Schill+Seilacher GmbH. (2019). Safety data sheet.

- Chemsrc. (2025). 2-BROMO-4-P-TOLYL-THIAZOLE | CAS#:101862-33-3.

-

PubChem. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106. Retrieved from [Link]

- MedchemExpress. (2025). Safety Data Sheet - 4-(4-Chlorophenyl)thiazol-2-amine.

- Echemi. (n.d.). 2-BROMO-4-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE Safety Data Sheets.

- Alchem.Pharmtech. (n.d.). CAS 39564-86-8 | 2-Bromo-4-(4-chlorophenyl)thiazole.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.

- PubChemLite. (n.d.). 2-(3-bromo-4-chlorophenyl)-1,3-thiazole.

- Alchem Pharmtech. (n.d.). CAS 39564-86-8 | 2-BROMO-4-(4-CHLOROPHENYL)THIAZOLE.

-

Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from https://www.researchgate.

- ResearchGate. (2012). (PDF) 2-Bromo-4-phenyl-1,3-thiazole.

- Patel, R. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.

-

Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. PMC - NIH. Retrieved from [Link]

- Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.

- ChemicalBook. (n.d.). 2-BROMO-4-(3-FLUORO-PHENYL)-THIAZOLE synthesis.

-

Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

- PubChemLite. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole.

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541. Retrieved from [Link]

- Kumar, D., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). NIH.

- ResearchGate. (n.d.). Some of the biologically active synthetic compounds bearing thiazole motifs.

- Titi, A., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.ioureas*. MDPI.

Sources

- 1. 886367-79-9|2-Bromo-4-(3-chlorophenyl)thiazole|BLD Pharm [bldpharm.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole (412923-62-7) for sale [vulcanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Initial Biological Screening of Novel Substituted Thiazole Derivatives: A Strategic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds, including a number of approved drugs. Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The journey from a newly synthesized thiazole derivative to a potential drug candidate is, however, a rigorous and multi-step process. The initial biological screening is a critical phase in this journey, acting as a filter to identify promising compounds and eliminate those with unfavorable characteristics early on. This guide provides a comprehensive, field-proven framework for conducting the initial biological screening of novel substituted thiazole derivatives, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols.

Part 1: Foundational Strategy - A Tiered Screening Cascade

A tiered or hierarchical screening approach is the most efficient method for the initial evaluation of novel compounds. This strategy prioritizes broad, cost-effective assays in the initial tiers to quickly identify "hits," which are then subjected to more complex and specific assays in subsequent tiers. This conserves resources and allows for a more focused investigation of promising candidates.

Our proposed screening cascade for novel thiazole derivatives is structured as follows:

-

Tier 1: Foundational Viability and Broad-Spectrum Bioactivity. This tier focuses on two primary aspects: assessing the general cytotoxicity of the compounds and evaluating their activity in broad-spectrum antimicrobial and anticancer screens.

-

Tier 2: Hit Confirmation and Preliminary Selectivity. Compounds that demonstrate activity in Tier 1 are re-tested to confirm their activity and are then evaluated for selectivity. For example, an anticancer "hit" would be tested against a panel of cancer cell lines and a normal, non-cancerous cell line to determine its cancer-specific cytotoxicity.

-

Tier 3: Preliminary Mechanism of Action (MoA) Studies. For confirmed, selective hits, initial studies are conducted to elucidate the potential mechanism by which they exert their biological effect.

This guide will focus on the detailed protocols and rationale for Tier 1 and Tier 2 screening.

Part 2: Tier 1 - Foundational Viability and Broad-Spectrum Bioactivity

The primary objective of Tier 1 is to cast a wide net to identify compounds with potential biological activity while simultaneously flagging those with overt cytotoxicity.

In Vitro Cytotoxicity Assays

Before assessing for specific bioactivities, it is crucial to determine the inherent toxicity of the novel thiazole derivatives. This provides a therapeutic window and ensures that any observed antimicrobial or anticancer effects are not merely a result of general cell death.